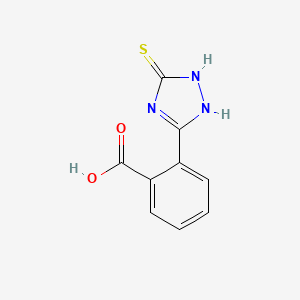

2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

Description

This compound is a benzoic acid derivative featuring a 1,2,4-triazole ring substituted at the 3-position with a thioxo group (C=O replaced by C=S) and fused to the ortho-position of the benzoic acid core. It serves as a precursor for synthesizing bioactive heterocyclic derivatives, particularly metallo-β-lactamase (MBL) inhibitors and anticancer agents . Its synthesis typically involves condensation reactions, such as the reaction of thiocarbohydrazide with coumarin-acetic acid derivatives (yielding 80% in some cases) or bromoacetic acid under basic conditions .

Properties

IUPAC Name |

2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOZQWKZSCWSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604953 | |

| Record name | 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-21-9 | |

| Record name | 2-(2,5-Dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Hydrazine Derivatives

This method involves the reaction of a hydrazine derivative (e.g., thiosemicarbazide) with a carboxylic acid or its derivatives under controlled conditions.

Reaction Scheme :

$$

\text{Hydrazine Derivative} + \text{Carboxylic Acid Derivative} \rightarrow \text{Triazole Ring Formation}

$$

- Solvent: Ethanol or water

- Catalyst: Acidic or basic medium (e.g., hydrochloric acid or sodium hydroxide)

- Temperature: Moderate heating (50–80°C)

Thioxo Group Introduction

The introduction of the thioxo group can be achieved by reacting the intermediate triazole compound with sulfurizing agents such as phosphorus pentasulfide ($$P4S{10}$$) or Lawesson's reagent.

Reaction Scheme :

$$

\text{Intermediate Triazole} + P4S{10} \rightarrow \text{Thioxo-Triazole}

$$

- Solvent: Toluene or xylene

- Temperature: Reflux conditions (120–150°C)

Functionalization with Benzoic Acid

The final step involves attaching the benzoic acid moiety to the thioxo-triazole ring via condensation reactions or direct substitution.

Reaction Scheme :

$$

\text{Thioxo-Triazole} + \text{Benzoic Acid Derivative} \rightarrow \text{Final Compound}

$$

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Catalyst: Coupling agents like EDCI or DCC

- Temperature: Room temperature to mild heating (25–60°C)

Retrosynthetic Analysis

A retrosynthetic approach suggests breaking down the molecule into simpler precursors:

| Target Molecule | Precursors | Key Reaction |

|---|---|---|

| This compound | Thiosemicarbazide + Benzoic Acid Derivative | Cyclization and Sulfurization |

This analysis highlights the modular nature of the synthesis process, where each functional group is introduced sequentially.

Data Table: Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine derivative + Carboxylic acid in ethanol; 60°C | 75–85 |

| Sulfurization | Intermediate triazole + $$P4S{10}$$; reflux in toluene | 70–80 |

| Functionalization | Thioxo-triazole + Benzoic acid derivative in DMF; RT | 65–75 |

Notes on Optimization

- Purity of Reagents : High-purity starting materials are essential to minimize side reactions.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are recommended for monitoring reaction progress.

- Isolation and Purification : The final product can be purified using recrystallization from ethanol or column chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a promising antimicrobial agent. In particular, it has shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

In a study published in Pharmaceuticals, compounds derived from this triazole structure were evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis at concentrations ranging from 1 to 100 µg/mL. The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited significant activity at lower concentrations, indicating their potential as new therapeutic agents against drug-resistant tuberculosis strains .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. The synthesis of dihydrotriazolopyrimidine amide derivatives has been explored for their potential use as anti-inflammatory and anti-tubercular agents. The study indicates that modifications to the triazole ring can enhance the biological activity of these compounds .

Corrosion Inhibitors

The compound has also been investigated for its application as a corrosion inhibitor in metal protection. A theoretical study indicated that this compound could effectively reduce corrosion rates in various environments due to its ability to form protective layers on metal surfaces. Theoretical calculations using density functional theory (DFT) supported these findings by demonstrating strong interactions between the compound and metal ions .

Synthesis Techniques

The synthesis of this compound often involves multi-step processes that include amide bond formation and cyclization reactions. Various synthetic routes have been documented, showcasing the versatility of this compound in creating derivatives with enhanced biological activities .

Drug Discovery Initiatives

In drug discovery initiatives targeting resistant strains of Mycobacterium tuberculosis, researchers have utilized high-throughput screening methods to identify active compounds based on the structure of this compound. This approach has led to the identification of new analogs that demonstrate improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Physicochemical and Acidity Properties

Data from potentiometric titrations of triazolone derivatives in non-aqueous solvents reveal:

Biological Activity

2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a compound belonging to the class of thiazole and triazole derivatives. Its structure comprises a benzoic acid moiety linked to a thioxo-triazole ring, which is significant for its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.

The chemical formula for this compound is C₉H₇N₃O₂S. It has a molecular weight of 197.24 g/mol and is characterized by its thioxo group which contributes to its reactivity and biological functions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

- Study Findings : A synthesis and evaluation study indicated that derivatives of 4,5-dihydro-1H-triazoles exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The potential anticancer effects of this compound have also been investigated:

- Case Study : Research indicated that triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was noted as a significant finding .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

- Research Insights : The compound has shown promising results in various antioxidant assays. A study reported that it exhibited radical scavenging activity comparable to standard antioxidants like BHA (Butylated Hydroxyanisole) .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Inhibition of nucleic acid synthesis and disruption of membrane integrity.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress through electron donation.

Q & A

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict tautomeric preferences (thione vs. thiol forms) and nucleophilic sites .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–78), blood-brain barrier permeability (low), and CYP450 inhibition risks .

- Molecular dynamics : Simulate stability in physiological pH (7.4) to assess hydrolysis susceptibility of the triazole ring .

What strategies resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

- Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .

- Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., rotating phenyl groups) .

- High-resolution validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .

How is stability evaluated under varying experimental conditions?

Q. Advanced

- Forced degradation : Expose to UV light (254 nm), acidic/basic buffers (pH 1–13), and oxidative stress (H₂O₂) for 24–72 hours. Monitor via HPLC-MS for degradation products (e.g., benzoic acid cleavage) .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (T₀ > 200°C for most derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.